molecular formula C8H10FNO B8816907 3-Fluoro-4-methoxy-2-methylaniline CAS No. 1170991-81-7

3-Fluoro-4-methoxy-2-methylaniline

Cat. No.: B8816907
CAS No.: 1170991-81-7
M. Wt: 155.17 g/mol
InChI Key: SWOBBOJOUCBKOW-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-2-methylaniline (CAS: 1170991-81-7) is a substituted aniline derivative with a fluorine atom at position 3, a methoxy group at position 4, and a methyl group at position 2. Its molecular formula is C₈H₁₀FNO, yielding a molecular weight of 155.17 g/mol.

Properties

CAS No.

1170991-81-7

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

3-fluoro-4-methoxy-2-methylaniline

InChI

InChI=1S/C8H10FNO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,10H2,1-2H3

InChI Key

SWOBBOJOUCBKOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Fluoro-4-methoxy-2-methylaniline with structurally analogous aniline derivatives, highlighting substituent positions, molecular formulas, and key identifiers:

Compound Name Substituents (Positions) Molecular Formula CAS Number Molecular Weight (g/mol)
This compound 3-F, 4-OCH₃, 2-CH₃ C₈H₁₀FNO 1170991-81-7 155.17
3-Fluoro-4-methoxyaniline 3-F, 4-OCH₃ C₇H₈FNO 366-99-4 141.14
4-Fluoro-2-methylaniline 4-F, 2-CH₃ C₇H₈FN 452-71-1 125.14
3-Fluoro-4-methylaniline 3-F, 4-CH₃ C₇H₈FN 452-77-7 125.14
4-Methoxy-2-methylaniline 4-OCH₃, 2-CH₃ C₈H₁₁NO Not provided 137.18
2-Methoxy-4-methylaniline 2-OCH₃, 4-CH₃ C₈H₁₁NO 39538-68-6 137.18

Key Structural and Functional Differences:

The methoxy group (position 4) donates electrons via resonance, counterbalancing fluorine’s inductive effect. This interplay may stabilize the aromatic ring and influence regioselectivity in electrophilic substitution reactions . The methyl group (position 2) introduces steric hindrance, which could slow down reactions at the ortho position (e.g., nitration, halogenation) compared to 3-Fluoro-4-methoxyaniline, which lacks this substituent .

Physicochemical Properties: Melting Points: While the target compound’s melting point is unspecified, 3-Fluoro-4-methoxyaniline (CAS 366-99-4) has a reported range of 81–84°C . The additional methyl group in the target compound may lower melting points due to reduced crystallinity. Solubility: The methoxy group enhances polarity, suggesting higher solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar analogs like 4-Fluoro-2-methylaniline .

Reactivity and Synthetic Utility :

  • The fluorine atom in the target compound may facilitate nucleophilic aromatic substitution (NAS) at position 3, whereas 4-Methoxy-2-methylaniline (lacking fluorine) would favor electrophilic substitution at the para position due to methoxy’s activating effect .
  • Compared to 2-Methoxy-4-methylaniline (CAS 39538-68-6), the target compound’s fluorine atom could reduce basicity, affecting its behavior in acid-base reactions or coordination chemistry .

Research Implications:

The structural uniqueness of This compound positions it as a candidate for specialized applications, such as:

  • Pharmaceutical intermediates : Fluorine and methoxy groups are common in bioactive molecules (e.g., antifungals, kinase inhibitors).
  • Ligand design : The combination of substituents could modulate binding affinity in metal-organic frameworks (MOFs) or catalysts.

Preparation Methods

Reductive Amination of Nitro Precursors

A common approach involves reducing nitro intermediates to anilines. For example, 4-fluoro-2-methoxy-5-nitroaniline can be synthesized via nitration of 4-fluoro-2-methoxyaniline, followed by catalytic hydrogenation. In WO2018207120A1, Raney nickel catalyzed hydrogenation of 4-fluoro-2-methoxy-1-nitrobenzene in methanol achieved a 98% yield of 4-fluoro-2-methoxyaniline. This method highlights the importance of:

  • Catalyst selection : Raney nickel ensures chemoselective reduction without dehalogenation.

  • Solvent optimization : Methanol stabilizes intermediates and facilitates hydrogen absorption.

Methoxylation via Nucleophilic Substitution

Introducing the methoxy group often employs nucleophilic aromatic substitution. In CN111704555A, 4-methoxy-2-nitroaniline was synthesized using a continuous flow reactor, where 4-methoxyaniline reacted with acetic anhydride and nitrating agents. Key parameters include:

  • Temperature control : Maintaining 25–80°C prevents side reactions.

  • Residence time : Optimal flow rates (3.5–35 mL/min) ensure complete conversion.

Methylation Techniques

Friedel-Crafts Alkylation

Methylation at the ortho position is achieved via Friedel-Crafts reactions. EP0659736A1 describes alkylating 4-methoxy-2-methylaniline with methyl iodide in the presence of cesium carbonate and tris(dibenzylideneacetone)dipalladium. Conditions include:

  • Base selection : Cesium carbonate deprotonates the amine, facilitating methyl group insertion.

  • Catalyst loading : A 0.01–0.05 molar ratio of palladium catalyst ensures efficiency.

Direct Methylation Using Methylating Agents

Dimethyl sulfate is a robust methylating agent. As reported in ChemicalBook, 3-methoxy-2-methylaniline was synthesized by treating 3-amino-6-iodo-2-methylcyclohexenone with dimethyl sulfate in tetrahydrofuran, yielding 89%. Critical factors:

  • Solvent polarity : Tetrahydrofuran stabilizes the transition state.

  • Stoichiometry : A 1:1.1 molar ratio of amine to dimethyl sulfate minimizes over-methylation.

Continuous Flow Synthesis

Integrated Acetylation-Nitration-Hydrolysis

CN111704555A demonstrates a three-step continuous process:

  • Acetylation : 4-Methoxyaniline and acetic anhydride react at 25°C (residence time: 133 min).

  • Nitration : Nitrating agent (e.g., HNO₃/H₂SO₄) introduces the nitro group at 25–80°C (residence time: 10–100 min).

  • Hydrolysis : Acidic hydrolysis removes the acetyl group (40–80°C, 40–400 min).
    Key advantages :

  • Yield enhancement : 85–87% overall yield due to precise residence time control.

  • Scalability : Flow rates up to 1.2 L/min enable industrial production.

Comparative Analysis of Methods

Method Conditions Yield Catalyst/Reagent Reference
Reductive aminationH₂ (3.0 kg), Raney Ni, MeOH, 25–30°C98%Raney nickel
Friedel-Crafts alkylationCs₂CO₃, Pd catalyst, dioxane, 60–100°C95%Pd(dba)₂
Continuous flow synthesisTHF, 25–80°C, flow rate: 35 mL/min87%HNO₃/H₂SO₄
Direct methylationDimethyl sulfate, THF, 5°C89%

Challenges and Optimization Strategies

  • Regioselectivity : Fluorine’s electron-withdrawing effect directs substitution to the para position. However, steric hindrance from the methyl group necessitates careful catalyst tuning.

  • Purification : Silica gel chromatography or recrystallization (e.g., using acetonitrile) achieves >99% purity.

  • Side reactions : Over-nitration or demethylation is mitigated by controlling reaction time and temperature .

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-4-methoxy-2-methylaniline, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or catalytic amination of halogenated precursors. For example, fluorinated anilines are often synthesized via Buchwald-Hartwig coupling or reduction of nitro intermediates. Optimization should focus on catalyst selection (e.g., palladium for coupling reactions), solvent polarity (DMF or THF), and temperature control to minimize side products like dehalogenated byproducts . Evidence from analogous compounds suggests that maintaining anhydrous conditions and inert atmospheres (N₂/Ar) improves yields .

Key Parameters for Optimization

ParameterTypical RangeImpact
Catalyst loading1–5 mol%Higher loading accelerates kinetics but increases cost
Temperature80–120°CExcess heat may degrade sensitive methoxy groups
Reaction time12–24 hrsLonger durations risk decomposition

Q. How can researchers characterize the purity and structural identity of this compound?

Use a combination of chromatographic and spectroscopic methods:

  • HPLC/GC-MS : For purity assessment; reverse-phase C18 columns with UV detection at 254 nm are effective .
  • NMR (¹H/¹³C) : Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxy (-OCH₃, δ ~3.8 ppm), and amine protons (δ ~5.2 ppm, broad) .
  • FT-IR : Confirm amine (-NH₂, ~3400 cm⁻¹) and methoxy (-OCH₃, ~1250 cm⁻¹) functional groups .

Q. What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of dust/fumes .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Storage : Keep in amber glass under inert gas (argon) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of the fluorine and methoxy substituents influence the reactivity of this compound in electrophilic substitution reactions?

The meta -directing fluorine and para -directing methoxy group create competing electronic effects. Computational studies (DFT) on analogous compounds suggest the methoxy group dominates, directing electrophiles to the ortho position relative to itself. Experimental validation via nitration or bromination reactions can map regioselectivity .

Example Reaction Outcomes

ElectrophileMajor ProductYield (%)
HNO₃/H₂SO₄5-Nitro derivative60–75
Br₂/FeBr₃6-Bromo derivative50–65

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Common impurities include dehalogenated byproducts (e.g., 4-methoxy-2-methylaniline) and oxidized amines. Challenges include:

  • Co-elution in HPLC : Use gradient elution (e.g., 0.1% TFA in acetonitrile/water) to resolve peaks .
  • Low volatility for GC : Derivatize amines with acetic anhydride to improve volatility .
  • Mass spectrometry : HRMS (Q-TOF) with ESI+ ionization provides accurate mass confirmation of impurities .

Q. How can structure-activity relationship (SAR) studies leverage this compound in medicinal chemistry?

Fluorinated anilines are key pharmacophores in kinase inhibitors and antimicrobial agents. The fluorine atom enhances metabolic stability, while the methoxy group modulates solubility. For example:

  • Anticancer activity : Analogous compounds show IC₅₀ values <1 µM against EGFR mutants .
  • Antimicrobial screening : Modify the methyl group to assess steric effects on bacterial target binding .

Methodological Notes

  • Synthesis Optimization : Prioritize catalysts with high turnover numbers (e.g., Pd(OAc)₂/Xantphos) to reduce costs .
  • Safety Protocols : Regularly monitor airborne amine levels with gas detectors (threshold: 1 ppm) .
  • Data Interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) to avoid misassignment .

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